A-69412
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Overview
Description
N-1-(Fur-3-ylethyl)-N-hydroxyurea is an organic compound that features a furan ring, an ethyl group, and a hydroxyurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-1-(Fur-3-ylethyl)-N-hydroxyurea typically involves the reaction of furan-3-carbaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reduced to the amine, which is subsequently reacted with isocyanate to yield the final product .
Industrial Production Methods
Industrial production methods for N-1-(Fur-3-ylethyl)-N-hydroxyurea are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-1-(Fur-3-ylethyl)-N-hydroxyurea can undergo several types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form various derivatives.
Reduction: The hydroxyurea moiety can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-3-carboxylic acid, while reduction of the hydroxyurea moiety can produce ethylamine derivatives.
Scientific Research Applications
N-1-(Fur-3-ylethyl)-N-hydroxyurea has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-1-(Fur-3-ylethyl)-N-hydroxyurea involves its interaction with specific molecular targets. The hydroxyurea moiety can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-1-(Fur-2-ylethyl)-N-hydroxyurea
- N-1-(Fur-4-ylethyl)-N-hydroxyurea
- N-1-(Thien-3-ylethyl)-N-hydroxyurea
Uniqueness
N-1-(Fur-3-ylethyl)-N-hydroxyurea is unique due to the specific positioning of the furan ring and the ethyl group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows it to interact differently with molecular targets compared to its analogs .
Properties
IUPAC Name |
1-[1-(furan-3-yl)ethyl]-1-hydroxyurea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-5(9(11)7(8)10)6-2-3-12-4-6/h2-5,11H,1H3,(H2,8,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEYZZHBZAUNXCI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=COC=C1)N(C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80924553 |
Source
|
Record name | N-[1-(Furan-3-yl)ethyl]-N-hydroxycarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123606-23-5 |
Source
|
Record name | N-1-(Fur-3-ylethyl)-N-hydroxyurea | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123606235 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[1-(Furan-3-yl)ethyl]-N-hydroxycarbamimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80924553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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